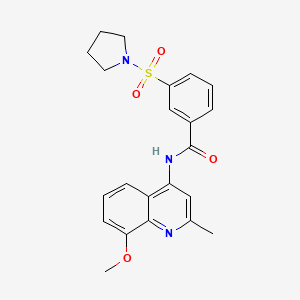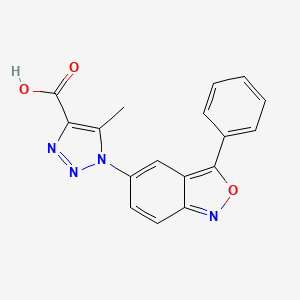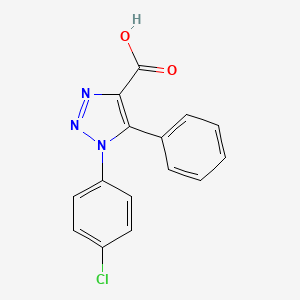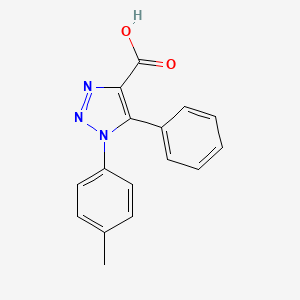![molecular formula C19H22Cl2N2O2 B6422859 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride CAS No. 1177761-09-9](/img/structure/B6422859.png)
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)methyl-3H-benzo[f]chromen-3-one dihydrochloride (MPBCD) is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been widely studied for its potential medical applications, including the treatment of inflammatory diseases, asthma, and cancer. MPBCD is a relatively new compound, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments are still being explored.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride has been studied for its potential medical applications, including the treatment of inflammatory diseases, asthma, and cancer. In particular, it has been shown to be effective at inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential to treat asthma and certain types of cancer.
Wirkmechanismus
Mode of Action
It is known that many compounds with similar structures interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes in the target’s function would depend on the specific molecular structure of the compound and its target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride for laboratory experiments is its high selectivity for the enzyme PDE4. This makes it an ideal tool for studying the effects of PDE4 inhibition on various cellular processes and diseases. Additionally, it is relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, it is important to note that the effects of this compound on human physiology are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
The potential applications of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride are still being explored, and there are a number of possible future directions for research. These include further investigation of its anti-inflammatory and anti-tumor effects, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans. Finally, further studies are needed to determine the optimal dosage and route of administration for this compound, as well as its potential interactions with other drugs.
Synthesemethoden
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride can be synthesized in a number of ways, but the most common method is to use a Grignard reaction. This involves reacting a Grignard reagent with a benzofuran-3-one derivative in the presence of a base. The reaction produces a 1-(4-methylpiperazin-1-yl)methyl-3H-benzo[f]chromen-3-one dihydrochloride intermediate, which is then isolated and purified.
Biochemische Analyse
Biochemical Properties
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . Additionally, it exhibits anticholinesterase activity, inhibiting butyrylcholinesterase .
Cellular Effects
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidoreductase enzymes and its anticholinesterase activity suggest its potential impact on cellular redox states and neurotransmission .
Molecular Mechanism
At the molecular level, 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s hydrophobic interactions with oxidoreductase enzymes and its inhibition of butyrylcholinesterase are key aspects of its molecular mechanism . These interactions likely lead to alterations in cellular redox states and neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although specific data on its stability and degradation are limited .
Dosage Effects in Animal Models
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may exhibit therapeutic potential. Detailed studies on dosage thresholds and toxic effects are necessary to fully understand the compound’s safety profile .
Metabolic Pathways
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with oxidoreductase enzymes and its anticholinesterase activity suggest its involvement in redox and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .
Eigenschaften
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17;;/h2-7,12H,8-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUKUMMALIOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422778.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422781.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)


![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)


![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)